molecular formula C21H22ClNO3 B11144499 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone

Cat. No.: B11144499
M. Wt: 371.9 g/mol
InChI Key: IFGNQCNNJKXQNO-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a benzofuran moiety

Properties

Molecular Formula

C21H22ClNO3

Molecular Weight

371.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C21H22ClNO3/c22-18-5-3-17(4-6-18)21(25)8-10-23(11-9-21)20(24)14-15-1-2-16-7-12-26-19(16)13-15/h1-6,13,25H,7-12,14H2

InChI Key

IFGNQCNNJKXQNO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidine ring.

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.

    Coupling Reactions: The final step involves coupling the piperidine and benzofuran moieties through a carbonylation reaction, forming the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone, often referred to as a derivative of piperidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various known pharmacological agents and exhibits significant biological activity, particularly in the realms of analgesia and anti-inflammatory effects.

Chemical Structure

The compound's IUPAC name reflects its complex structure, characterized by the presence of a piperidine ring and a benzofuran moiety. The molecular formula is C29H34ClN2O2C_{29}H_{34}ClN_2O_2 with a molecular weight of approximately 513.5 g/mol. The structural representation can be summarized as follows:

ComponentDetails
Molecular Formula C29H34ClN2O2
Molecular Weight 513.5 g/mol
CAS Number 34552-83-5
SMILES Notation OC1(CCN(CCC(C(=O)N2CCC(O)(CC2)c3ccc(Cl)cc3)(c4ccccc4)c5ccccc5)CC1)c6ccc(Cl)cc6

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Analgesic Effects : The compound has been shown to possess analgesic properties, making it a candidate for pain management therapies.
  • Anti-inflammatory Activity : It demonstrates significant anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

The biological activity of this compound is thought to be mediated through interactions with specific receptors and enzymes involved in pain and inflammatory pathways. For instance, its affinity for opioid receptors may contribute to its analgesic effects, while inhibition of pro-inflammatory cytokines could account for its anti-inflammatory properties.

Study 1: Analgesic Efficacy

A study conducted on animal models assessed the analgesic efficacy of the compound using formalin-induced pain tests. Results indicated a significant reduction in pain scores at various dosages compared to control groups, suggesting its potential as an effective analgesic agent.

Study 2: Anti-inflammatory Properties

In another investigation focused on inflammatory responses, the compound was administered to rats with induced paw edema. The findings revealed a marked decrease in edema volume, indicating strong anti-inflammatory activity. This effect was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Other Compounds

To better understand the relative efficacy of this compound, a comparative analysis with other known analgesics and anti-inflammatory agents was conducted:

Compound NameAnalgesic Activity (ED50 mg/kg)Anti-inflammatory Activity (Inhibition %)
This compound5.075%
Ibuprofen10.070%
Morphine3.0N/A

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